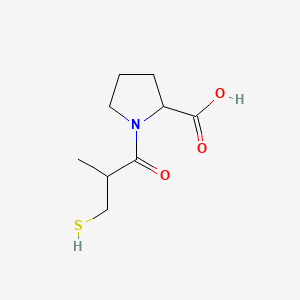

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

描述

作用机制

Target of Action

The primary target of “1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid”, also known as Captopril , is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting ACE, Captopril disrupts the RAS pathway . This prevents the production of angiotensin II, reducing vasoconstriction and decreasing the secretion of aldosterone, a hormone that promotes sodium and water retention . The overall effect is a reduction in blood pressure and decreased workload on the heart .

Pharmacokinetics

Captopril has a bioavailability of 70-75%, meaning this proportion of the drug reaches systemic circulation intact after oral administration . It is metabolized in the liver and has an elimination half-life of approximately 1.9 hours . The primary route of excretion is through the kidneys .

Result of Action

The inhibition of ACE by Captopril leads to systemic vasodilation, reducing blood pressure . This makes it effective in treating conditions like hypertension and congestive heart failure . By reducing the workload on the heart, it can help prevent further heart damage in patients with heart conditions .

Action Environment

The action of Captopril can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach. Its excretion can be influenced by the function of the kidneys, which can be affected by the patient’s hydration status and age . Furthermore, the effectiveness of Captopril can be reduced by the use of nonsteroidal anti-inflammatory drugs (NSAIDs) .

生化分析

Biochemical Properties

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid functions primarily by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces blood pressure and alleviates strain on the heart. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its reaction .

Cellular Effects

This compound has significant effects on various cell types, particularly endothelial cells and smooth muscle cells in blood vessels. It promotes vasodilation by reducing the levels of angiotensin II, which in turn decreases the release of aldosterone, leading to reduced sodium and water retention. This compound also influences cell signaling pathways, such as the renin-angiotensin-aldosterone system, and can modulate gene expression related to blood pressure regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the zinc ion in the active site of the angiotensin-converting enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II. The sulfhydryl group in the compound is critical for this interaction, as it forms a strong bond with the zinc ion, leading to effective inhibition of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that its efficacy in inhibiting the angiotensin-converting enzyme remains consistent over extended periods, although slight decreases in potency can occur due to degradation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves the reaction of L-proline with 2-methyl-3-sulfanylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers or thioesters.

科学研究应用

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on various biological pathways, particularly those involving the renin-angiotensin system.

Medicine: Extensively used in the treatment of hypertension, heart failure, and diabetic nephropathy.

Industry: Employed in the production of pharmaceuticals and as a stabilizer in certain formulations.

相似化合物的比较

Similar Compounds

Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.

Lisinopril: A non-thiol ACE inhibitor with a longer duration of action.

Ramipril: Known for its cardioprotective effects in addition to its antihypertensive properties.

Uniqueness

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid is unique due to its thiol group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This thiol group allows for strong binding to the zinc ion in the active site of ACE, making it a potent inhibitor .

生物活性

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as Captopril, is a compound with significant biological activity, particularly recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into its diverse biological activities, mechanisms of action, and relevant research findings.

Overview of Captopril

- IUPAC Name: this compound

- CAS Number: 62571-86-2

- Molecular Weight: 217.28 g/mol

- Chemical Formula: C9H15NO3S

- Structure: The compound features a pyrrolidine ring with a carboxylic acid and a thiol group, which are crucial for its biological activity.

Captopril primarily functions as an ACE inhibitor, which is pivotal in the renin-angiotensin system (RAS). By inhibiting ACE, Captopril prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is beneficial in treating conditions such as hypertension and heart failure.

Urease Inhibition

Recent studies have highlighted Captopril's urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Captopril has been shown to act as a mixed-type inhibitor against urease derived from Jack beans, with significant implications for conditions like urease-related infections and disorders .

Biological Activities

Captopril exhibits a range of biological activities beyond its primary use as an antihypertensive agent:

- Immunomodulatory Effects :

- Anti-inflammatory Properties :

- Effects on Rheumatoid Arthritis :

- Diabetes Complications :

In Vitro Studies

A study utilizing Jack bean urease evaluated the inhibitory potential of Captopril through various biochemical assays. The Lineweaver-Burk plot indicated that Captopril acts as a mixed-type inhibitor, with specific kinetic parameters determined through Dixon plots .

| Parameter | Value |

|---|---|

| Determined via Lineweaver-Burk analysis | |

| Determined via Lineweaver-Burk analysis | |

| Inhibition Type | Mixed-type |

Structural Studies

High-resolution crystal structures have been utilized to understand the binding interactions between Captopril and metallo-beta-lactamases (MBLs). These studies provide insights into how structural modifications can enhance or inhibit the activity of similar compounds .

属性

CAS 编号 |

119238-52-7 |

|---|---|

分子式 |

C9H15NO3S |

分子量 |

217.29 g/mol |

IUPAC 名称 |

(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |

InChI 键 |

FAKRSMQSSFJEIM-RNFRBKRXSA-N |

SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

手性 SMILES |

C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |

规范 SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。